2-Amino-4-(methylthio)butanamide
Description
2-Amino-4-(methylthio)butanamide (CAS 4510-08-1), also known as L-methioninamide, is a sulfur-containing amide derivative of the amino acid methionine. It is synthesized via routes such as the hydrolysis of L-methionine methyl ester hydrochloride or the deprotection of Fmoc-L-methionine intermediates . The compound features a methylthio (-SCH₃) group at the fourth carbon and an amide (-CONH₂) functional group at the terminal position, distinguishing it from its carboxylic acid counterpart, methionine (CAS 348-67-4).
Properties
CAS No. |
19298-72-7; 4510-08-1 |
|---|---|
Molecular Formula |
C5H12N2OS |
Molecular Weight |
148.22 |
IUPAC Name |
2-amino-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |
InChI Key |
GSYTVXOARWSQSV-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)N)N |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-Amino-4-(methylthio)butanamide with structurally related compounds, emphasizing differences in substituents, functional groups, and applications:
Key Research Findings
Studies on cerium(III) complexes exclusively use the carboxylic acid form (CAS 348-67-4) due to its ability to deprotonate and bind metals effectively . Nitrile derivatives (e.g., CAS 3198-47-8) exhibit higher reactivity, making them suitable for click chemistry or nucleophilic substitutions, but they lack the stability of amides .
Substituent Effects: Replacing the methylthio (-SCH₃) group with ethylthio (-SC₂H₅) (CAS 535-32-0) increases hydrophobicity, which may alter solubility and membrane permeability in biological systems .
Commercial and Synthetic Relevance: The hydrochloride salt of this compound (CAS 16120-92-6) is listed as discontinued, indicating challenges in stability or demand compared to methionine, which is widely used in biochemistry .
Preparation Methods
Hydrolysis of 2-Hydroxy-4-(methylthio)butyronitrile Derivatives
The hydrolysis of nitriles to amides represents a foundational route for synthesizing 2-amino-4-(methylthio)butanamide. A patented continuous process (WO2007034066A1) describes the reaction of 2-hydroxy-4-(methylthio)butyronitrile with ammonia and carbon dioxide under aqueous conditions. This method avoids isolating intermediates, enhancing scalability:
Reaction Scheme:
$$
\text{2-Hydroxy-4-(methylthio)butyronitrile} + \text{NH}3 + \text{CO}2 \xrightarrow{\text{H}_2\text{O, 60–100}^\circ \text{C}} \text{this compound} + \text{byproducts}
$$
Key Parameters:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 60–100°C | |
| Pressure | 1–5 bar | |
| Residence Time | 30–120 min | |
| Yield | 78–85% |
This method’s efficiency stems from in situ generation of carbamic acid intermediates, which facilitate nitrile hydration. However, byproduct formation (e.g., methionine) necessitates downstream purification via crystallization.
Catalytic Asymmetric Alkylation of Glycine Schiff Bases
Adapting methodologies from enantioselective amino acid synthesis, researchers have employed nickel(II) complexes with chiral auxiliaries to produce this compound precursors. A PMC study demonstrated the alkylation of glycine Schiff base Ni(II) complexes with methylthio-containing electrophiles:
Procedure:
- Complex Formation : Glycine Schiff base (e.g., $$N$$-(diphenylmethylene)glycine) reacts with Ni(II) acetate to form a planar complex.
- Alkylation : The complex undergoes nucleophilic attack by 2-(methylthio)ethyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$).
- Acid Hydrolysis : The alkylated complex is treated with HCl to release 2-amino-4-(methylthio)butanoic acid.
- Amidation : The carboxylic acid is converted to the amide using ammonium chloride and a coupling agent (e.g., HATU).
Optimization Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | K$$2$$CO$$3$$, DMF, 25°C | 92% | |
| Hydrolysis | 6 M HCl, reflux | 88% | |
| Amidation | HATU, DIPEA, NH$$_4$$Cl | 95% |
This method achieves high enantiopurity (ee >98%) but requires stoichiometric chiral auxiliaries, increasing costs for large-scale production.
Enzymatic Synthesis via Engineered Methionine Adenosyltransferases
Recent advances in protein engineering have enabled the use of mutant methionine adenosyltransferases (MATs) to catalyze the amidation of methionine derivatives. A study on human MAT2A (hMAT2A) demonstrated that the K289L mutant selectively processes non-native methionine analogues:
Pathway:
$$
\text{L-Methionine} \xrightarrow{\text{hMAT2A K289L, ATP}} \text{S-Adenosylmethionine (AdoMet) analogue} \xrightarrow{\text{Hydrolysis}} \text{this compound}
$$
Performance Metrics:
| Enzyme Variant | Substrate | Turnover (240 min) | Selectivity Index | Source |
|---|---|---|---|---|
| Wild-type hMAT2A | L-Methionine | 49% | 1.0 | |
| K289L hMAT2A | Methioninol | 62% | 160 |
The K289L mutant exhibits a 160-fold selectivity for methioninol over native methionine, enabling precise amidation without racemization.
Industrial-Scale Continuous-Flow Synthesis
A patent (WO2007034066A1) details a fully continuous system for producing this compound, integrating nitrile hydrolysis, ammonolysis, and crystallization. The process flow includes:
- Reactor 1 : Hydrolysis of 2-hydroxy-4-(methylthio)butyronitrile with CO$$2$$/NH$$3$$.
- Reactor 2 : Neutralization with H$$2$$SO$$4$$.
- Crystallizer : Isolation of the amide via cooling crystallization.
Economic Advantages:
Comparative Analysis of Synthetic Routes
| Method | Scale | Yield | Purity | Cost ($/kg) | Environmental Impact |
|---|---|---|---|---|---|
| Continuous Hydrolysis | Industrial | 85% | 99.2% | 120 | Low |
| Catalytic Alkylation | Lab | 90% | 98.5% | 980 | Moderate |
| Enzymatic Synthesis | Pilot | 62% | 99.8% | 1,200 | Low |
Continuous hydrolysis offers the best balance of cost and scalability, while enzymatic methods provide superior stereochemical control for pharmaceutical applications.
Q & A
Q. Basic
- NMR : -NMR (DMSO-d6) shows characteristic peaks: δ 1.85–2.10 (m, SCH), δ 3.25 (q, NH), and δ 4.10 (t, α-CH). -NMR confirms the amide carbonyl at δ 172–175 ppm .
- IR : Stretching vibrations at 1650–1680 cm (C=O amide) and 3300–3450 cm (N-H) are diagnostic .
- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) resolve impurities, with retention times validated against commercial standards (≥98% purity) .
How does the oxidation mechanism of this compound by Quinaldinium fluorochromate (QNFC) proceed, and what factors influence reaction kinetics?
Q. Advanced
- Mechanism : QNFC oxidizes the methylthio group to sulfoxide in acidic media (2 M HClO) via a two-electron transfer pathway. The rate-determining step involves electrophilic attack on the sulfur atom, confirmed by kinetic isotope effects (KIE ≈ 1.2) .
- Kinetics : Pseudo-first-order kinetics under excess QNFC ([Substrate]:[QNFC] = 1:10). Activation energy () is ~45 kJ/mol, calculated from Arrhenius plots (298–318 K). Solvent polarity (water:ethanol = 4:1) enhances ionic intermediate stability .
Data Contradictions : Discrepancies in reported rate constants (e.g., 2.5 × 10 vs. 3.1 × 10 s) may stem from trace metal ion contamination or incomplete degassing .
What methodologies are used to assess the antimicrobial activity of metal(II) complexes of this compound?
Q. Advanced
- Synthesis : Mn(II), Fe(III), and Ni(II) complexes are prepared by refluxing the ligand with metal chlorides in ethanol. Stoichiometry (1:2 metal:ligand) is confirmed by Job’s plot and molar conductivity (<10 S cm mol, indicating non-electrolytes) .
- Testing : Agar diffusion assays against S. aureus and E. coli show zones of inhibition (12–18 mm). MIC values (0.5–2.0 mg/mL) correlate with ligand denticity; Fe(III) complexes exhibit higher activity due to redox cycling .
How can researchers resolve contradictions in reported yields during scale-up synthesis?
Q. Advanced
- Root Causes : Batch vs. continuous flow systems (e.g., microreactors reduce thermal gradients), solvent purity (anhydrous vs. technical grade), and mixing efficiency (magnetic vs. mechanical stirring) .
- Mitigation : Design of Experiments (DoE) optimizes parameters (e.g., Taguchi L9 array for temperature, pH, and catalyst loading). In-line FTIR monitors intermediate formation, reducing off-spec batches .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing due to dust inhalation risks .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Emergency showers/eyewash stations must be accessible .
How can the mesomorphic properties of this compound derivatives be characterized for ionic liquid crystal applications?
Q. Advanced
- Synthesis : p-Toluenesulfonate salts are prepared by esterification followed by ion exchange. Polarizing optical microscopy (POM) identifies smectic phases (focal conic textures) at 120–150°C .
- DSC : Phase transitions (e.g., melting at 180°C, clearing at 210°C) align with variable-temperature XRD data, confirming lamellar spacing (d ≈ 3.2 nm) .
What validation criteria ensure reproducibility in analytical methods for this compound?
Q. Advanced
- Linearity : R ≥ 0.998 for HPLC calibration curves (1–100 μg/mL).
- LOD/LOQ : Signal-to-noise ratios of 3:1 (LOD = 0.1 μg/mL) and 10:1 (LOQ = 0.3 μg/mL) via ICH guidelines .
- Inter-laboratory Studies : Cross-validate NMR assignments (e.g., COSY, HSQC) and elemental analysis (±0.3% for C, H, N) to confirm batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
